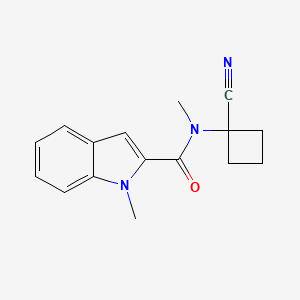

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-18-13-7-4-3-6-12(13)10-14(18)15(20)19(2)16(11-17)8-5-9-16/h3-4,6-7,10H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRJTDSYZKNBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N(C)C3(CCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyanocyclobutyl Intermediate: The cyanocyclobutyl group can be introduced through a cyclization reaction involving a suitable nitrile precursor.

Indole Ring Formation: The indole ring is synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Coupling Reaction: The cyanocyclobutyl intermediate is then coupled with the indole ring through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole ring or cyanocyclobutyl group are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Cyanocyclobutyl)-4-dodecylbenzamide (32)

- Structure : Features a benzamide core instead of indole, with a dodecyl chain at the 4-position.

- Synthesis: Prepared via coupling of 1-aminocyclobutanecarbonitrile hydrochloride (31) with 4-dodecylbenzoyl chloride (General Procedure L) .

- Physical Properties : Exists as a colorless oil, contrasting with the target compound’s likely solid state due to the indole’s rigidity.

Monepantel (MOP)

- Structure: Contains a cyano group and trifluoromethyl substituents but lacks an indole core.

- Bioactivity: Used as an anthelmintic, demonstrating that cyano groups can contribute to biological activity through electronic effects or metabolic resistance .

Carboxamide Derivatives with Heterocyclic Cores

NAT-1 and NAT-2

- Structure: Thiazolidinone derivatives with nicotinamide groups, lacking cyclobutyl or indole motifs.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure: Simpler carboxamide with a cyano group; molecular formula C5H7N3O2.

- Toxicology: Insufficient data, highlighting a common challenge in assessing novel carboxamides .

Cycloalkane-Substituted Carboxamides

N-(1-Phenylethyl)cyclohexanecarboxamide

- Structure : Cyclohexane carboxamide with a phenylethyl group.

- Comparison : The cyclohexane ring (6-membered) vs. cyclobutyl (4-membered) may alter steric hindrance and solubility .

Research Implications and Gaps

- Synthetic Accessibility : The target compound’s indole core may require more complex synthesis than benzamide derivatives like 32 .

- Bioactivity Prediction : Based on 32 ’s role as a sphingosine kinase inhibitor, the target compound may exhibit similar enzymatic interactions, though this remains speculative without explicit data.

- Safety Profiles: Like 2-cyano-N-[(methylamino)carbonyl]acetamide , toxicological studies are needed to evaluate risks.

Biological Activity

N-(1-Cyanocyclobutyl)-N,1-dimethylindole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indole moiety, a cyanocyclobutyl group, and a dimethylamine functional group. Its chemical formula is with a molecular weight of approximately 230.26 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process includes:

- Formation of the indole core through cyclization reactions.

- Introduction of the cyanocyclobutyl group via nucleophilic substitution methods.

- Amidation to attach the dimethylamine moiety.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HT-29 (colon cancer)

- SUIT-2 (pancreatic cancer)

The cytotoxic effects were assessed using MTT assays, revealing that this compound exhibited IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MDA-MB-231 | 5.4 | More potent |

| HT-29 | 7.2 | Comparable |

| SUIT-2 | 10.5 | Less potent |

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis: Morphological changes consistent with apoptosis were observed in treated cells, confirmed by Hoechst staining.

- Cell Cycle Arrest: Flow cytometry analysis indicated that the compound causes accumulation of cells in the sub-G1 phase, suggesting disruption of normal cell cycle progression.

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor xenografts in mice. The study reported:

- Tumor Growth Inhibition: Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.

- Safety Profile: Histopathological examinations indicated minimal toxicity to normal tissues.

Q & A

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with kinase active sites) .

- MD Simulations : GROMACS or AMBER simulate binding stability (e.g., cyanocyclobutyl hydrophobicity in ATP-binding pockets) over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for substituent modifications (e.g., methyl vs. ethyl groups) .

How should researchers address solubility challenges during in vitro assays?

Advanced Research Question

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in phosphate buffer (pH 7.4) for physiological compatibility .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.